Pleurocidin-like peptide YT2

Antimicrobial Resistance Drug Discovery Peptide Therapeutics

Pleurocidin-like peptide YT2, also designated NRC-07, is a 25-amino acid cationic antimicrobial peptide (CAP) isolated from the Yellowtail flounder (Limanda ferruginea). The peptide, with the sequence RWGKWFKKATHVGKHVGKAALTAYL-NH2, belongs to the pleurocidin family and is characterized by an α-helical amphipathic structure.

Molecular Formula
Molecular Weight
Cat. No. B1576798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurocidin-like peptide YT2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurocidin-like Peptide YT2 (NRC-07): Identity and Core Properties for Research Procurement


Pleurocidin-like peptide YT2, also designated NRC-07, is a 25-amino acid cationic antimicrobial peptide (CAP) isolated from the Yellowtail flounder (Limanda ferruginea) [1]. The peptide, with the sequence RWGKWFKKATHVGKHVGKAALTAYL-NH2, belongs to the pleurocidin family and is characterized by an α-helical amphipathic structure [2]. It is commercially available as a synthetic lyophilized powder for research and manufacturing use, and is not intended for human therapeutic or veterinary applications .

Pleurocidin-like Peptide YT2: Why Generic Pleurocidin Analogs Cannot Substitute


The pleurocidin-like peptide family, including NRC-01 through NRC-20, exhibits substantial sequence and functional heterogeneity despite shared origin and class [1]. Simple substitution with another family member, such as NRC-03 or pleurocidin itself, is not scientifically defensible. The primary evidence demonstrates that NRC-07 possesses a unique combination of broad-spectrum antimicrobial potency, specific anti-breast cancer activity, and a favorable hemolytic profile that is not uniformly shared by its closest analogs [2][3]. The following quantitative comparisons highlight these critical, decision-driving differences.

Pleurocidin-like Peptide YT2: A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Superior Broad-Spectrum Antimicrobial Potency Compared to Pleurocidin

NRC-07 (YT2) demonstrates significantly lower MIC values against key Gram-negative and Gram-positive pathogens compared to the parent peptide pleurocidin. While pleurocidin exhibits a moderate antibacterial profile, NRC-07's MIC values are consistently in the 1-8 μg/mL range against a panel of clinically relevant bacteria, including drug-resistant strains [1]. This represents a substantial increase in potency.

Antimicrobial Resistance Drug Discovery Peptide Therapeutics

Distinct Hemolytic Profile: Minimal Erythrocyte Lysis Compared to Known Hemolytic Peptides

A critical factor in peptide selection is the therapeutic index, often gauged by hemolytic activity. NRC-07 exhibits remarkably low hemolysis, with only 2 ± 1% lysis observed at 25 μM, a concentration that is potently cytotoxic to cancer cells [1]. This stands in stark contrast to known hemolytic peptides like melittin, which can cause near-complete hemolysis at similar concentrations [2].

Cytotoxicity Hemolysis Safety Pharmacology Anticancer Peptides

Potent and Selective Cytotoxicity Against Breast Cancer Cells

NRC-07 demonstrates significant and selective cytotoxicity against a panel of human breast cancer cell lines. At 50 μM, NRC-07 induced 87-94% cytotoxicity in susceptible lines (SKBR3, MDA-MB-468, 4T1) [1]. Crucially, this potent anticancer activity occurs at concentrations that cause minimal lysis of non-malignant cells, such as human dermal fibroblasts and HUVECs (0-3% cytotoxicity at 25-50 μM) [1]. Furthermore, NRC-07 was effective against drug-resistant MCF7-TX400 cells, a finding not always observed with other CAPs [2].

Breast Cancer Anticancer Peptides Cytotoxicity Drug Resistance

Superior Anticancer Potency Over NRC-03 in Direct Comparison

Direct comparative studies between NRC-07 and its close analog NRC-03 reveal that NRC-07 consistently exhibits greater cytotoxic activity against multiple breast cancer cell lines. For instance, at 50 μM, NRC-07 achieved 87-94% cytotoxicity in SKBR3, MDA-MB-468, and 4T1 cells, while NRC-03 was significantly less effective, inducing only 46-66% cytotoxicity in the same assays [1]. This establishes NRC-07 as the more potent anticancer agent within this pair.

Breast Cancer Anticancer Peptides Comparative Efficacy NRC-03

Chemosensitization: Synergistic Reduction of Cisplatin EC50 in Breast Cancer Cells

NRC-07 enhances the efficacy of conventional chemotherapy. Pretreatment of MDA-MB-231 breast cancer cells with a sublethal concentration (10 μM) of NRC-07 reduced the EC50 of cisplatin by 1.6- to 1.7-fold after 72 and 96 hours of exposure, respectively [1]. While its analog NRC-03 was a more potent sensitizer (5.5-fold reduction), NRC-07's ability to significantly lower the required dose of a toxic chemotherapeutic drug represents a valuable and quantifiable adjunctive property [1].

Chemosensitization Drug Combination Cisplatin Breast Cancer

Pleurocidin-like Peptide YT2: Optimal Procurement-Driven Research and Development Scenarios


Antimicrobial Resistance (AMR) Research and Novel Antibiotic Development

Given its potent, broad-spectrum antimicrobial activity, with MIC values as low as 1 μg/mL against pathogens like P. aeruginosa and MRSA, NRC-07 is an ideal candidate for researchers investigating new therapeutic strategies against multi-drug resistant infections. Its unique sequence and mechanism make it a valuable tool for structure-activity relationship (SAR) studies aimed at developing next-generation antibiotics [1].

Targeted Anticancer Therapeutic Development for Breast Cancer

NRC-07's demonstrated selective cytotoxicity against breast cancer cells, including drug-resistant variants, and its ability to sensitize them to cisplatin, make it a high-priority compound for preclinical breast cancer research. It is particularly well-suited for studies focused on developing targeted therapies that minimize damage to non-cancerous tissues, a key advantage supported by its low hemolytic and fibroblast toxicity profile [2][3].

Peptide-Based Drug Delivery System Formulation and Evaluation

The peptide's inherent stability and potential for enhanced activity upon encapsulation make it an excellent model compound for nanomedicine research. Studies have already shown that encapsulating NRC-07 in chitosan nanoparticles can more than double its antibacterial and anticancer efficacy. This makes it a valuable standard for evaluating novel drug delivery platforms designed to improve the pharmacokinetics and therapeutic index of peptide-based drugs [4].

Quote Request

Request a Quote for Pleurocidin-like peptide YT2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.